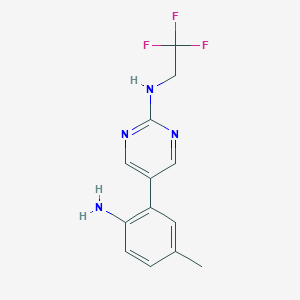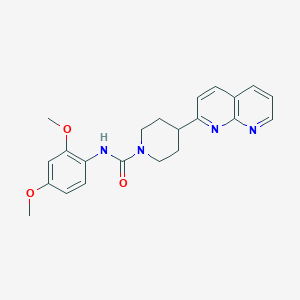![molecular formula C18H20N6O2S B6468833 6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640950-54-3](/img/structure/B6468833.png)
6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a compound with a complex molecular structure combining both aromatic and heterocyclic systems. This compound stands out due to its unique chemical properties and potential applications in various scientific fields. Its structure includes a benzenesulfonyl group, an octahydropyrrolopyrrole ring, and a methylated purine, making it an intriguing subject of study.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize this compound, chemists typically start with the formation of the core octahydropyrrolopyrrole structure. This is achieved through a multi-step synthesis involving cyclization reactions. The benzenesulfonyl group is then introduced through sulfonylation reactions. Finally, the purine ring is methylated at the ninth position using methylating agents such as methyl iodide under basic conditions. Reaction conditions, including temperature and solvents, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the process is often streamlined to improve efficiency and reduce costs. This may involve the use of continuous flow reactors to maintain optimal reaction conditions and reduce reaction times. Solvent recycling and catalyst recovery are also employed to minimize environmental impact and improve sustainability.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : The benzenesulfonyl group can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: : Reduction of the benzenesulfonyl group can be achieved using reducing agents like sodium borohydride.
Substitution: : The compound can undergo substitution reactions, particularly at the purine ring, with halogenating agents and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Halogenating agents: : Chlorine, bromine.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction may yield sulfonamides.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various reactions makes it valuable in synthetic chemistry.
Biology
In biology, it is investigated for its interactions with biological molecules. Its structural features allow it to bind to specific proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on its potential therapeutic applications. Its interactions with molecular targets in the body may lead to the development of new treatments for diseases.
Industry
In industrial applications, this compound is explored for its use in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves binding to specific molecular targets. This binding can inhibit or activate certain pathways in cells, leading to various biological effects. For instance, it may inhibit enzymes involved in metabolic processes, thereby altering cellular functions. Detailed studies are ongoing to elucidate these mechanisms and identify potential therapeutic uses.
類似化合物との比較
Similar Compounds
6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine
6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-8-methyl-9H-purine
Uniqueness
What sets 6-[5-(benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine apart is its methylation at the ninth position of the purine ring. This modification enhances its binding affinity to certain biological targets and alters its chemical reactivity. Its combination of aromatic and heterocyclic systems also contributes to its unique properties.
特性
IUPAC Name |
6-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-22-12-21-16-17(22)19-11-20-18(16)23-7-13-9-24(10-14(13)8-23)27(25,26)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIKWWDBTNAKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6468750.png)
![2-[1-(3,5-difluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468751.png)
![N-benzyl-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468755.png)
![5-fluoro-6-methyl-2-[5-(2-methyl-1H-1,3-benzodiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6468766.png)
![2-(benzenesulfonyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6468775.png)

![3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468801.png)
![4-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzonitrile](/img/structure/B6468809.png)
![3-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-1-methyl-1H-indazole](/img/structure/B6468815.png)

![6-(4-methoxyphenyl)-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B6468838.png)
![N-methyl-N-[1-[(5-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468842.png)
![N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6468849.png)
![2-[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468855.png)
